PHA 767491 Dihydrochloride Salt, a potent cell division cycle 7 kinase inhibitor, is recognized for its ability to impede various cellular processes, particularly in cancer and neurodegenerative diseases. This compound has garnered attention for its role in inhibiting the phosphorylation of the transactive response DNA-binding protein of 43 kDa, commonly associated with amyotrophic lateral sclerosis and frontotemporal dementia. Its low permeability to the central nervous system has prompted research into drug delivery systems to enhance its therapeutic potential .
PHA 767491 is classified as an ATP-competitive inhibitor, specifically targeting cyclin-dependent kinases. It has been shown to inhibit cell proliferation across multiple human cell lines and induce apoptosis independently of p53 pathways. The compound is commercially available under various names, including its hydrochloride form, with a molecular weight of approximately 249.7 g/mol and a chemical formula of C₁₂H₁₁N₃O·HCl .
The synthesis of PHA 767491 involves several key steps, typically utilizing a pyrrolopyridinone scaffold. The compound is synthesized through a multi-step organic synthesis process that includes cyclization reactions to form the core structure. Specific methods may vary, but they generally involve the use of solvents such as tetrahydrofuran and methanol, alongside various reagents for functional group modifications .
The synthesis can be summarized as follows:
The molecular structure of PHA 767491 features a pyrrolopyridinone core with specific substituents that confer its biological activity. The InChI key for this compound is IMVNFURYBZMFDZ-UHFFFAOYSA-N, indicating its unique chemical identity . The structural formula can be represented as follows:
Key structural characteristics include:
PHA 767491 primarily acts by inhibiting the activity of cell division cycle 7 kinase, which plays a crucial role in DNA replication initiation. It has been shown to prevent the phosphorylation of specific substrates, such as MCM2 (minichromosome maintenance protein), thereby halting cell cycle progression in cancer cells .
The compound's reactivity can be summarized in key reaction types:
The mechanism by which PHA 767491 exerts its effects involves several pathways:
Experimental data indicates that treatment with PHA 767491 can decrease cell viability significantly, demonstrating its potential as an anticancer agent.
The physical properties of PHA 767491 Dihydrochloride Salt include:
Chemical properties include its classification as an ATP-competitive inhibitor with specific inhibitory concentrations (IC₅₀) reported for various kinases:
PHA 767491 has significant applications in both research and potential therapeutic contexts:
PHA 767491 dihydrochloride salt (chemical name: 1,5,6,7-Tetrahydro-2-(4-pyridinyl)-4H-pyrrolo[3,2-c]pyridin-4-one dihydrochloride) is a synthetic small-molecule inhibitor with the molecular formula C₁₂H₁₁N₃O·2HCl and a molecular weight of 286.16 g/mol [3] [6] [7]. Its chemical structure consists of a tetrahydro-pyrrolopyridinone core linked to a pyridinyl moiety, with two hydrochloride groups protonating the basic nitrogen atoms. Key structural identifiers include:
Cl.Cl.O=C1NCCc2[nH]c(cc12)c3ccncc3 [7] IMVNFURYBZMFDZ-UHFFFAOYSA-N (hydrochloride form) [7] 942425-68-5 (hydrochloride), 845714-00-3 (free base) [1] [5] Table 1: Physicochemical Properties of PHA 767491 Dihydrochloride Salt
| Property | Value/Description | Source |
|---|---|---|
| Appearance | Light yellow to off-white crystalline powder | [6] [7] |
| Solubility | Soluble in DMSO (96.11 mM), insoluble in water/ethanol | [1] [7] |
| Melting Point | Not fully characterized (decomposes upon heating) | [7] |
| Partition Coefficient (logP) | Estimated 2.1 (indicating moderate lipophilicity) | [4] |
| pKa | 6.2 (pyridine nitrogen), 9.8 (pyrrolidine nitrogen) | Predicted |
The compound exhibits moderate hygroscopicity, necessitating protection from moisture during storage [3] [6]. Its solubility profile is critical for in vitro applications, with dimethyl sulfoxide (DMSO) being the preferred solvent for stock solutions [1].
Synthesis
PHA 767491 dihydrochloride is synthesized via multistep organic reactions starting from 4-acetylpyridine and ethyl cyanoacetate. The process involves:
Analytical Validation
Rigorous quality control protocols ensure batch consistency:
Table 2: Standard Analytical Methods for PHA 767491 Validation
| Method | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, acetonitrile/water gradient, 0.8 mL/min | Purity ≥98% |
| NMR Spectroscopy | DMSO-d6, 400 MHz; confirms proton environment | δ 8.5 (pyridine-H), 4.2 (methylene-H) |
| Karl Fischer Titration | Hydranal® solvent | Water content <0.5% w/w |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4